Welcome to the BenchChem Online Store!
molecular formula C11H11ClN2O2 B8600682 (+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol

(+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol

Cat. No. B8600682
M. Wt: 238.67 g/mol
InChI Key: MCCQOGWFUCNEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07585881B2

Procedure details

Propionaldehyde cyanohydrin (9.62 g, 113 mmol) was added slowly to hydroxyl amine (100 ml, 1.27 M in EtOH) at 0° C. Stirring was continued at r.t. for 3 h and then the reaction mixture was concentrated to dryness under reduced pressure to give crude (E/Z)-N′,2-dihydroxybutanimidamide (9.1 g, 68%). Crude (E/Z)-N′,2-dihydroxybutanimidamide (8.0 g, 67.7 mmol) was dissolved in pyridine (350 ml) and 3-chlorobenzoyl chloride (8.72 ml, 67.7 mmol) was added slowly at 0° C. After stirring at r.t. for 1 h the mixture was heated at reflux o.n. After cooling to r.t. sat. aq. NaHCO3 was added and the mixture was extracted with DCM. The organic phase was washed with water and brine, dried and concentrated. Column chromatography (hep/EA 4:1) gave 7.15 g (44%) of the title compound. 1H NMR: 1.04 (t, 3 H) 2.00 (m, 2 H) 2.35 (m, 1 H) 4.87 (m, 1 H) 7.47 (t, 1 H) 7.57 (m, 1 H) 8.02 (m, 1 H) 8.14 (m, 1 H)
Quantity
9.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
(E/Z)-N′,2-dihydroxybutanimidamide
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
8.72 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([OH:6])[C:4]#[N:5].O[NH2:8].[Cl:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14].C([O-])(O)=O.[Na+]>N1C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[C:12]([C:13]2[O:14][N:8]=[C:4]([CH:3]([OH:6])[CH2:2][CH3:1])[N:5]=2)[CH:16]=[CH:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.62 g
Type
reactant
Smiles
CCC(C#N)O
Name
Quantity
100 mL
Type
reactant
Smiles
ON
Step Two
Name
(E/Z)-N′,2-dihydroxybutanimidamide
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
8.72 mL
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude (E/Z)-N′,2-dihydroxybutanimidamide (9.1 g, 68%)
STIRRING
Type
STIRRING
Details
After stirring at r.t. for 1 h the mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux o.n
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.